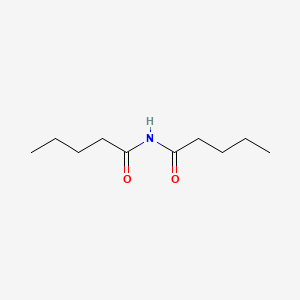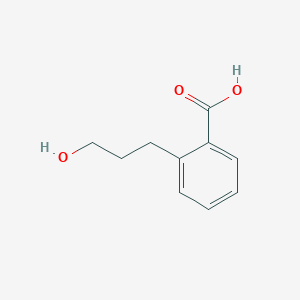
N-(9H-Fluorene-2-sulfonyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-Fluorene-2-sulfonyl)-L-valine is a chemical compound that combines the structural features of fluorene and valine Fluorene is a polycyclic aromatic hydrocarbon, while valine is an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-valine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-Fluorene-2-sulfonyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
N-(9H-Fluorene-2-sulfonyl)-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-valine involves its interaction with various molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
- N-(9H-Fluorene-2-sulfonyl)-L-leucine
- N-(9H-Fluorene-2-sulfonyl)-L-phenylalanine
Uniqueness
N-(9H-Fluorene-2-sulfonyl)-L-valine is unique due to its specific combination of fluorene and valine, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
32945-11-2 |
|---|---|
Formule moléculaire |
C18H19NO4S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H19NO4S/c1-11(2)17(18(20)21)19-24(22,23)14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11,17,19H,9H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Clé InChI |
WQIPRMQQGQRYCY-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
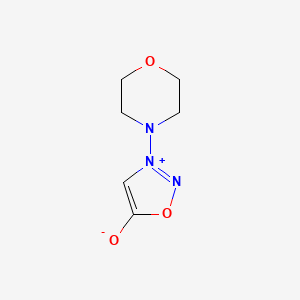
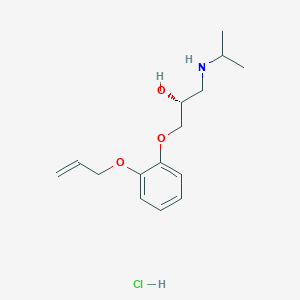
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
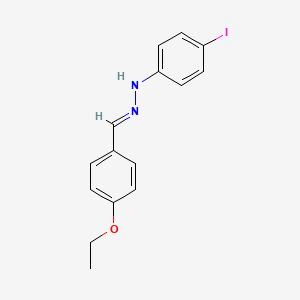
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
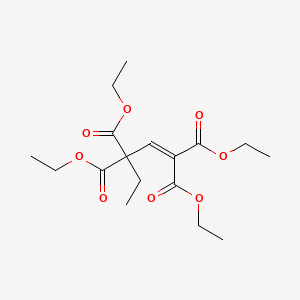
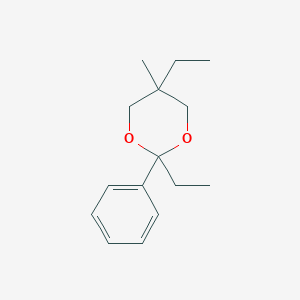
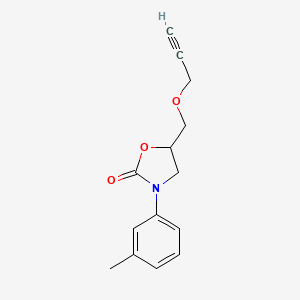
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
